Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate
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Overview
Description
Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate is a complex organic compound with the molecular formula C19H27N5O5S This compound is notable for its unique structure, which includes a purine ring system linked to a pentanoylamino group and a pentanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate typically involves multiple steps, starting with the preparation of the purine derivative. The purine ring is first functionalized with a thiol group, which is then reacted with a pentanoyl chloride to form the pentanoylthio derivative. This intermediate is then coupled with diethyl pentanedioate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of purine metabolism and related disorders.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate involves its interaction with specific molecular targets, primarily through the purine ring system. The compound can bind to enzymes and receptors that recognize purine derivatives, potentially modulating their activity. The sulfur atom in the thiol group can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[5-(9H-purin-6-ylthio)pentanoylamino]pentanedioate
- Ethyl 3-methyl-2-[5-(9H-purin-6-ylthio)pentanoylamino]butanoate
- 1-[5-(9H-purin-6-ylthio)pentanoylamino]cyclopentanecarboxylic acid
Uniqueness
Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate is unique due to its specific structural features, such as the combination of a purine ring with a pentanoylamino group and a pentanedioate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
CAS No. |
23404-74-2 |
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Molecular Formula |
C19H27N5O5S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate |
InChI |
InChI=1S/C19H27N5O5S/c1-3-28-15(26)9-8-13(19(27)29-4-2)24-14(25)7-5-6-10-30-18-16-17(21-11-20-16)22-12-23-18/h11-13H,3-10H2,1-2H3,(H,24,25)(H,20,21,22,23) |
InChI Key |
NPUBVBRXZACIMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)CCCCSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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